molecular formula C15H14N2O B11871126 6-Methyl-2-(naphthalen-2-yl)-4,5-dihydropyridazin-3(2H)-one

6-Methyl-2-(naphthalen-2-yl)-4,5-dihydropyridazin-3(2H)-one

Cat. No.: B11871126
M. Wt: 238.28 g/mol
InChI Key: QZMHRISRUBNHMA-UHFFFAOYSA-N
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Description

6-Methyl-2-(naphthalen-2-yl)-4,5-dihydropyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core with a naphthalene moiety attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(naphthalen-2-yl)-4,5-dihydropyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-naphthylhydrazine with 3-methyl-2-butanone in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(naphthalen-2-yl)-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can yield dihydropyridazinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene or pyridazinone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridazinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce alkyl, aryl, or other substituents.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(naphthalen-2-yl)-4,5-dihydropyridazin-3(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways or bind to receptors to alter cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1-naphthol: A naphthalene derivative with similar structural features.

    4,5-Dihydro-3H-pyridazin-3-one: A pyridazinone derivative with a similar core structure.

Uniqueness

6-Methyl-2-(naphthalen-2-yl)-4,5-dihydropyridazin-3(2H)-one is unique due to the combination of the naphthalene and pyridazinone moieties, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

6-methyl-2-naphthalen-2-yl-4,5-dihydropyridazin-3-one

InChI

InChI=1S/C15H14N2O/c1-11-6-9-15(18)17(16-11)14-8-7-12-4-2-3-5-13(12)10-14/h2-5,7-8,10H,6,9H2,1H3

InChI Key

QZMHRISRUBNHMA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)CC1)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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